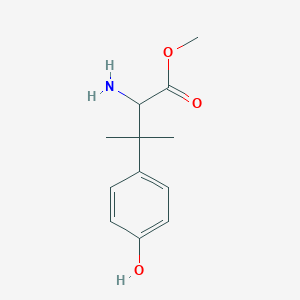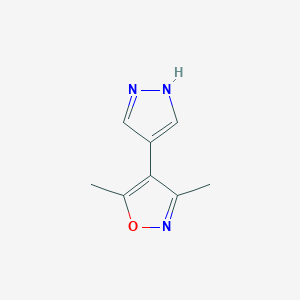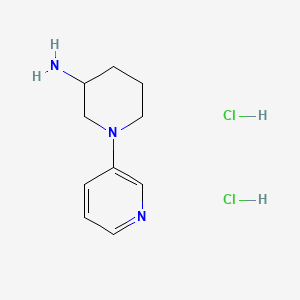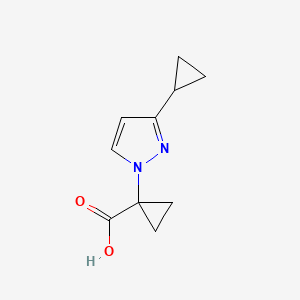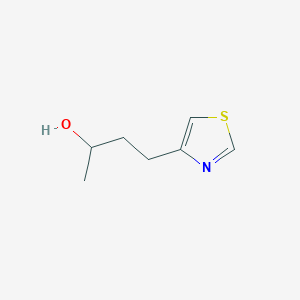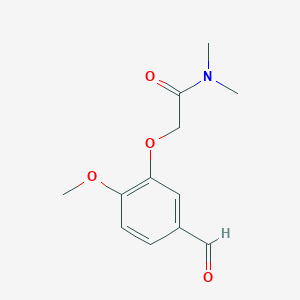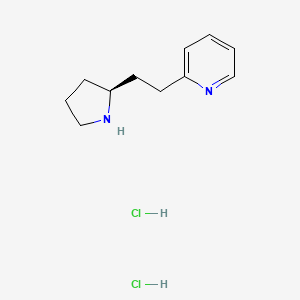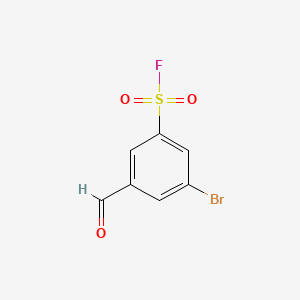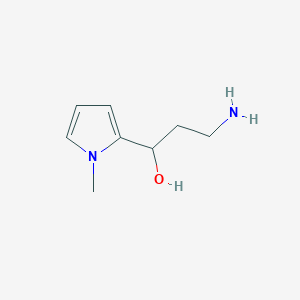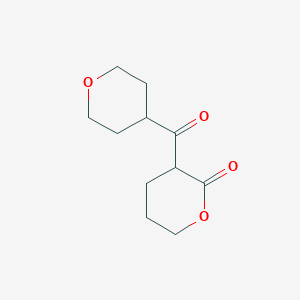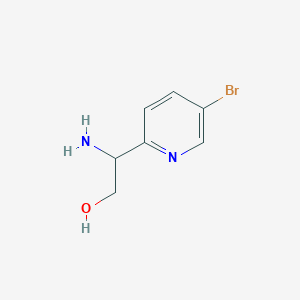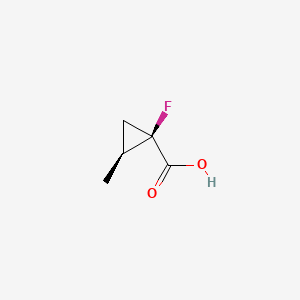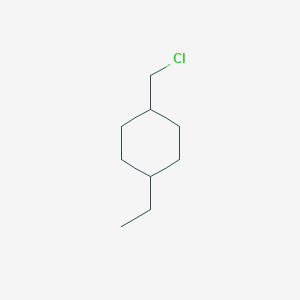
1-(Chloromethyl)-4-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an ethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-ethylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(Hydroxymethyl)-4-ethylcyclohexane.
Oxidation: 1-(Carboxymethyl)-4-ethylcyclohexane.
Reduction: 1-Methyl-4-ethylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a cyclohexane scaffold.
Agricultural Chemistry: The compound can be a precursor for the synthesis of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-ethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(Chloromethyl)-4-ethylcyclohexane is unique due to the specific positioning of the chloromethyl and ethyl groups on the cyclohexane ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
MHOYPTMLNXJONF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


